1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Description
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C21H31F3N4O and its molecular weight is 412.501. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analogues
Pyridone Analogues of Tetrahydroisoquinolines : Research has focused on synthesizing pyridone analogues of tetrahydroisoquinolines, indicating the importance of pyridine and piperazine scaffolds in medicinal chemistry for developing potential therapeutic agents (Richards & Hofmann, 1978).
Molecular Interaction with CB1 Cannabinoid Receptor : Another study explored the molecular interaction of a piperidinyl-pyrazole carboxamide antagonist with the CB1 cannabinoid receptor, highlighting the compound's conformations and its implications for receptor binding (Shim et al., 2002).
G Protein-Biased Dopaminergics : Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to high-affinity dopamine receptor partial agonists. This study illustrates the utility of specific structural motifs in designing receptor-biased therapeutics (Möller et al., 2017).
Ionic Salt for Synthesis of Derivatives : Research on the synthesis of (thio)barbituric acid derivatives using a piperazine-based dicationic Bronsted acidic ionic salt underscores the versatility of piperazine in facilitating chemical reactions (Darvishzad et al., 2019).
Therapeutic Potential Exploration
- Anticonvulsant and Antimicrobial Activities : The synthesis and evaluation of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including those with piperazine substituents, for potential anticonvulsant and antimicrobial activities, indicate the broader applicability of such compounds in therapeutic research (Aytemir et al., 2004).
Properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)19-2-1-3-20(25-19)28-12-10-27(11-13-28)18-4-8-26(9-5-18)16-17-6-14-29-15-7-17/h1-3,17-18H,4-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOSCGZCHJQZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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